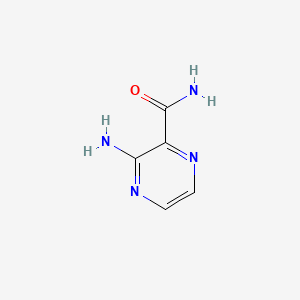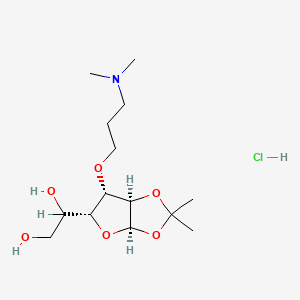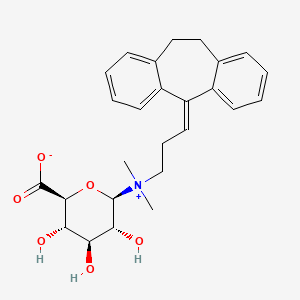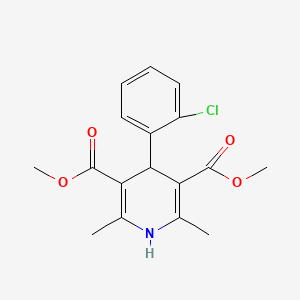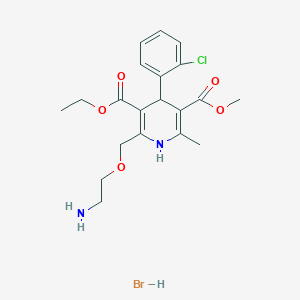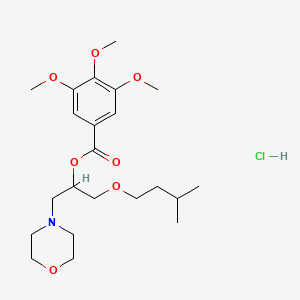
Acid Blue 120 parent
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acid Blue 120 parent is a dye.
Applications De Recherche Scientifique
1. Electrochemical Analysis
Research by Ma (2009) explored the electrochemical behavior of Acid Blue 120 using cyclic voltammetry and square wave voltammetry. The study found two irreversible oxidative peaks and determined that the electrode processes were adsorption-controlled. This technique was successfully applied to determine dye uptake in the dyeing of silk, providing an effective method for monitoring and optimizing dyeing processes with Acid Blue 120 (Ma, 2009).
2. Photocatalytic Degradation
Tang and An (1995) conducted a study on the photocatalytic oxidation kinetics of Acid Blue 120, among other dyes, in aqueous solutions using a TiO2/UV slurry reactor. They found that the oxidation kinetics of the dye followed the Langmuir-Hinshelwood kinetic model at different pH values, indicating its effective degradation in the presence of a photocatalyst (Tang & An, 1995).
3. Adsorption and Removal Studies
Hoda, Bayram, and Ayranci (2006) investigated the removal of Acid Blue 120 from aqueous solutions using activated carbon cloth (ACC). Their study emphasized the kinetics and equilibrium of the adsorption process, providing valuable insights into the efficiency of ACC for removing such dyes from water (Hoda, Bayram, & Ayranci, 2006).
4. Supramolecular Systems Study
Guo et al. (2006) developed a rapid, sensitive, and accurate electroanalytical method for Acid Blue 120 using polarography. They explored the supramolecular system of Acid Blue 120 with cyclodextrins, revealing valuable information for the application of Acid Blue 120 in industrial wastewater treatment (Guo et al., 2006).
Propriétés
Numéro CAS |
25305-91-3 |
|---|---|
Nom du produit |
Acid Blue 120 parent |
Formule moléculaire |
C33H25N5O6S2 |
Poids moléculaire |
651.7 g/mol |
Nom IUPAC |
8-(4-methylanilino)-5-[[4-[(3-sulfophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C33H25N5O6S2/c1-21-12-14-22(15-13-21)34-31-19-18-30(27-10-5-11-32(33(27)31)46(42,43)44)38-37-29-17-16-28(25-8-2-3-9-26(25)29)36-35-23-6-4-7-24(20-23)45(39,40)41/h2-20,34H,1H3,(H,39,40,41)(H,42,43,44) |
Clé InChI |
JLGHRHTZYNYXMD-JKWOPUAESA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC(=CC=C6)S(=O)(=O)O)C=CC=C3S(=O)(=O)O |
SMILES canonique |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC(=CC=C6)S(=O)(=O)O)C=CC=C3S(=O)(=O)O |
Apparence |
Solid powder |
Autres numéros CAS |
25305-91-3 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Acid Blue 120 parent; Sulfone cyanine; J269.396H; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



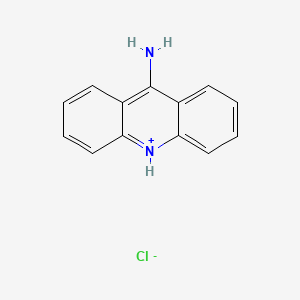

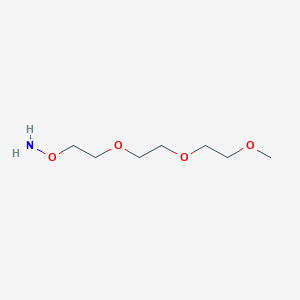
![2-[2-(2-Aminoethoxy)ethoxy]ethanol](/img/structure/B1665359.png)
